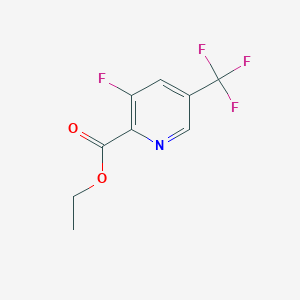

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJDIPFEXRFVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling. The primary targets of this compound are the organoboron reagents used in these reactions. These reagents are relatively stable, readily prepared, and generally environmentally benign.

Mode of Action

The compound interacts with its targets through a process known as transmetalation. This process involves the transfer of an organoboron group from the boron atom to a palladium complex. The compound’s fluorine atoms and pyridine structure play a crucial role in this interaction.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation. The compound’s interaction with organoboron reagents facilitates the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions.

Pharmacokinetics

It’s known that the compound’s fluorine atoms and pyridine structure can influence its absorption, distribution, metabolism, and excretion (adme) properties. These properties can impact the compound’s bioavailability and its overall effectiveness in chemical reactions.

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in many organic synthesis reactions and is particularly important in the Suzuki–Miyaura coupling. The compound’s unique structure and properties make it an effective agent in these reactions.

Actividad Biológica

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention due to its potential biological activity and applications in pharmaceuticals and agrochemicals. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₇F₄NO₂

- Molecular Weight : 237.15 g/mol

- Appearance : Colorless to light yellow liquid

- Purity : Typically >98% in commercial preparations .

Potential Applications

This compound has potential applications in:

- Pharmaceuticals : As a building block for drug development, particularly in neurodegenerative disease therapies.

- Agrochemicals : Utilized in the synthesis of herbicides and pesticides due to its biological activity against pests.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇ClF₃NO₂ | Contains chlorine instead of fluorine, affecting reactivity and biological activity. |

| Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇F₄NO₂ | Lacks the fluorine at position three, potentially altering pharmacokinetics. |

| Ethyl 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇F₄NO₂ | Similar structure but with fluorine at position six; may exhibit different biological properties. |

Study on Trifluoromethyl Group Influence

Research has shown that the introduction of a trifluoromethyl group into organic compounds significantly enhances their biological properties. For example, a study indicated that compounds with this group exhibited increased potency for inhibiting serotonin uptake compared to non-fluorinated analogs . This suggests that this compound could similarly benefit from enhanced biological activity due to its structural characteristics.

Safety and Handling Considerations

While exploring its potential applications, it is crucial to note that similar pyridine derivatives can pose safety risks. They may be irritating to the skin, eyes, and respiratory system, necessitating careful handling with appropriate personal protective equipment (PPE) in well-ventilated areas.

Aplicaciones Científicas De Investigación

Agrochemical Applications

Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is primarily recognized for its role in the agrochemical industry. It serves as an essential intermediate in the synthesis of various pesticides and herbicides. The following table summarizes notable agrochemicals derived from trifluoromethylpyridine derivatives:

| ISO Common Name | CF₃ Position | Type | CAS No. | Year of Introduction |

|---|---|---|---|---|

| Fluazifop | β (5) | Herbicide | 69335-91-7 | 1982 |

| Haloxyfop | β (5) | Herbicide | 69806-34-4 | 1986 |

| Fluazinam | β (5) | Fungicide | 79622-59-6 | 1988 |

| Flonicamid | γ (4) | Insecticide | 158062-67-0 | 2003 |

| Pyroxsulam | γ (4) | Herbicide | 422556-08-9 | 2007 |

These compounds are utilized for crop protection, demonstrating the effectiveness of trifluoromethyl groups in enhancing biological activity against pests .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is a valuable building block for synthesizing various drugs. Research indicates that compounds containing the trifluoromethyl group exhibit unique physicochemical properties, enhancing their therapeutic efficacy. Several drugs have been developed using this moiety, with ongoing clinical trials for new candidates .

Case Studies

- Fluazifop and Haloxyfop : Both are widely used herbicides derived from trifluoromethylpyridine derivatives. Their introduction has significantly improved weed management in various crops, contributing to higher agricultural yields.

- Fluazinam : This fungicide demonstrates effective control over a broad spectrum of fungal diseases in crops. Its development was facilitated by the unique properties imparted by the trifluoromethyl group, which enhances its stability and efficacy .

Future Prospects

The demand for fluorinated compounds like this compound is expected to grow due to their unique properties that enhance biological activity and stability in both agrochemical and pharmaceutical applications. Ongoing research into novel synthesis methods and new derivatives will likely expand their utility across various sectors.

Comparación Con Compuestos Similares

Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Methyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

- Molecular Formula: C₈H₅F₄NO₂

- Molecular Weight : 223.13 g/mol (MDL: MFCD28799119)

- Key Differences :

- Ethyl ester replaced with a methyl ester.

- Lower molecular weight and reduced steric bulk.

- Applications : The shorter alkyl chain may enhance solubility in polar solvents, making it preferable in specific catalytic or aqueous-phase reactions .

Ethyl 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Ethyl 3-Chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate

- Molecular Formula : C₁₀H₆ClF₃N₂O₂

- Molecular Weight : 278.62 g/mol (CAS: 54139-94-5)

- Key Differences: Addition of a cyano group at position 4.

- Applications: The cyano group enhances reactivity in cycloaddition reactions, making this compound valuable in heterocyclic synthesis .

Comparative Data Table

Métodos De Preparación

Chlorine/Fluorine Exchange Method via Trichloromethylpyridine Intermediates

This method involves multi-step halogenation and fluorination reactions starting from chlorinated methylpyridine derivatives.

Stepwise Process

- Starting Material: 2-chloro-5-(trichloromethyl)pyridine

- Catalyst: Tungsten hexachloride (WCl6)

- Step 1: Chlorination of 2-chloro-5-(trichloromethyl)pyridine under heating with chlorine gas to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

- Step 2: Fluorination of the dichlorinated intermediate in a fluorination kettle using antimony pentafluoride (SbF5) and anhydrous hydrogen fluoride (HF) under stirring and heating.

- Step 3: Post-reaction workup includes cooling, aqueous washing, phase separation, and reduced-pressure rectification to isolate 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate for further functionalization.

This process is noted for its reliability, availability of raw materials, low production cost, operational simplicity, high yield, and suitability for large-scale production.

Vapor-Phase Reactor System for Fluorination

A specialized vapor-phase reactor with two phases is used:

- Catalyst Fluidized-Bed Phase: Fluorination occurs immediately after chlorination of the methyl group on 3-picoline, producing trifluoromethylpyridine intermediates.

- Empty Phase: Further nuclear chlorination of the pyridine ring yields chloro(trifluoromethyl)pyridine derivatives.

This system allows for controlled production of various trifluoromethylpyridine types, including mono- and dichlorinated derivatives.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Alternative to halogen exchange, this method builds the pyridine ring using trifluoromethylated precursors such as:

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-trifluoroacetyl chloride

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Cyclocondensation reactions involving these building blocks enable the synthesis of various trifluoromethylpyridine derivatives with high regioselectivity and yield.

Representative Reaction Conditions and Product Yields

The following tables summarize yields and product distributions for trifluoromethylpyridine derivatives synthesized via vapor-phase chlorination/fluorination of picolines and lutidines.

Table 1: Product Yields from Picoline Substrates

| Substrate & Temp. (°C) | Catalyst Fluidized Bed Phase | Empty Phase | Trifluoromethyl (TF) % | Chloro(trifluoromethyl) (CTF) % | Dichloro(trifluoromethyl) (DCTF) % |

|---|---|---|---|---|---|

| 3-Picoline (335/320) | 335 | 320 | 86.4 | 6.6 | 0.0 |

| 3-Picoline (380/380) | 380 | 380 | 7.4 | 64.1 | 19.1 |

| 2-Picoline (350-360) | 350-360 | N/A | 71.3 | 11.1 | 2.4 |

| 2-Picoline (450/N/A) | 450 | N/A | 5.4 | 62.2 | 13.9 |

| 4-Picoline (380/380) | 380 | 380 | 7.4 | 64.1 | 19.1 |

Specific Preparation of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

While direct literature on the exact preparation of this compound is limited, the compound can be logically synthesized by adapting the described methodologies:

- Starting from 3-picoline derivatives, chlorination and fluorination steps introduce the trifluoromethyl and fluorine substituents at desired positions.

- Subsequent esterification or carboxylation at the 2-position of the pyridine ring can be achieved using standard organic synthesis techniques (e.g., esterification of the corresponding carboxylic acid or direct carboxylation of the pyridine ring).

- The fluorination step to introduce the 3-fluoro substituent can be accomplished via selective halogen exchange fluorination using reagents such as antimony pentafluoride and anhydrous hydrogen fluoride in the presence of suitable catalysts.

Research Findings and Industrial Relevance

- The chlorination/fluorination method using tungsten hexachloride as a catalyst and antimony pentafluoride/HF fluorination has been demonstrated to be scalable and cost-effective for producing trifluoromethylpyridine derivatives with high yields and purity.

- The vapor-phase reactor system allows for fine control of substitution patterns on the pyridine ring, which is critical for tailoring biological activity in agrochemical and pharmaceutical applications.

- The availability of trifluoromethyl-containing building blocks facilitates the synthesis of diverse derivatives, expanding the scope of functionalized pyridines accessible for further chemical transformations.

Summary Table: Key Preparation Methods for this compound

| Preparation Method | Key Steps/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorine/Fluorine Exchange | Chlorination of trichloromethylpyridine → fluorination with SbF5/HF | High yield, scalable, cost-effective | Requires handling of toxic reagents |

| Pyridine Ring Construction from Building Blocks | Cyclocondensation using trifluoromethylated esters or ketones | Regioselective, versatile | Multi-step synthesis, building block availability |

| Direct Trifluoromethylation via Active Species | Reaction of trifluoromethyl copper reagents with halopyridines | Direct introduction, useful for late-stage modification | Less common industrially, reagent sensitivity |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, and how can reaction efficiency be validated?

- Methodology: Employ a combination of nucleophilic fluorination and trifluoromethylation strategies. Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times to reference standards. Use Design Expert software for response surface optimization of reaction parameters (temperature, catalyst loading) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can researchers characterize the electronic effects of fluorine substituents on this compound’s reactivity?

- Methodology: Perform Hammett substituent constant (σ) calculations using computational tools (e.g., Gaussian 16) to correlate with experimental data from electrophilic substitution reactions. Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions.

Q. What spectroscopic techniques are critical for unambiguous structural confirmation?

- Methodology: Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to resolve overlapping signals. Assign peaks using 2D NMR (COSY, HSQC) and cross-validate with high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction provides definitive confirmation.

Advanced Research Questions

Q. How can contradictory data in stability studies (e.g., hydrolysis rates under varying pH) be resolved?

- Methodology: Apply replicated analysis with orthogonal techniques . For example, use LC-MS to detect degradation products and kinetic modeling (Arrhenius plots) to reconcile discrepancies between accelerated and real-time stability tests. Statistical tools like ANOVA can identify outliers in datasets.

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

- Methodology: Use directing groups (e.g., ester moieties) to control reaction sites. Compare metal-catalyzed (Pd, Cu) vs. radical-based approaches. Track regioselectivity via isotopic labeling (<sup>2</sup>H or <sup>13</sup>C) and DFT calculations (e.g., B3LYP/6-31G*) to predict transition states.

Q. How do solvent polarity and steric effects influence the compound’s interactions in drug-discovery applications?

- Methodology: Conduct molecular docking (AutoDock Vina) with target proteins (e.g., kinase enzymes) under varying dielectric constants. Validate with surface plasmon resonance (SPR) to measure binding affinities in aqueous vs. non-polar environments.

Data Interpretation & Collaboration

Q. What frameworks address reproducibility issues in fluorinated compound research?

- Methodology: Adopt open-science practices: publish raw spectral data (e.g., via Zenodo) and share experimental protocols on platforms like ResearchGate . Use consensus guidelines (e.g., IUPAC) for reporting fluorination yields.

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. How can computational models predict metabolic pathways for this compound in medicinal chemistry?

- Methodology: Train machine learning models (e.g., Random Forest) on existing ADME datasets. Validate predictions with in vitro microsomal stability assays and in silico tools like SwissADME.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.